1,3-diisopropylimidazolium tetrafluoroborate synthesis protocol
1,3-diisopropylimidazolium tetrafluoroborate synthesis protocol
An In-depth Technical Guide to the Synthesis of 1,3-Diisopropylimidazolium Tetrafluoroborate
Introduction
1,3-Diisopropylimidazolium tetrafluoroborate, often abbreviated as [iPr₂Im][BF₄], is a prominent member of the ionic liquid family. These salts, which are molten at or near room temperature, have garnered significant attention due to their unique physicochemical properties including low volatility, high thermal stability, and tunable solubility.[1] Specifically, 1,3-diisopropylimidazolium tetrafluoroborate serves as a crucial precursor in the generation of N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts and ligands for transition metals, finding widespread application in modern organic synthesis.[2] The compound also shows promise as an electrolyte in electrochemical applications like batteries and supercapacitors.[1]
This guide provides a comprehensive, field-proven protocol for the synthesis of 1,3-diisopropylimidazolium tetrafluoroborate, designed for researchers and professionals in chemistry and drug development. The methodology detailed herein is grounded in established chemical principles, emphasizing not just the procedural steps but the causality behind them to ensure reproducibility and safety.
Synthetic Strategy: A Two-Step Approach
The most common and efficient synthesis of 1,3-diisopropylimidazolium tetrafluoroborate is a two-step process. This strategy offers a reliable route to a high-purity product by first isolating a halide salt of the desired cation, which is then subjected to an anion exchange.
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Step 1: Synthesis of the Precursor, 1,3-Diisopropylimidazolium Chloride. The initial step involves the formation of the imidazolium cation with a halide counter-ion, typically chloride. This is achieved through the quaternization of 1,3-diisopropylimidazole, which can be synthesized or commercially sourced. The reaction with hydrochloric acid is a straightforward acid-base reaction to form the chloride salt.[3]
-
Step 2: Anion Metathesis. In the second step, the chloride anion of the precursor is exchanged for the tetrafluoroborate (BF₄⁻) anion. This is an ion exchange reaction, often called metathesis, where the imidazolium chloride is reacted with a tetrafluoroborate source, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄).[4][5] The reaction is typically driven to completion by the precipitation of the resulting inorganic salt (e.g., NaCl) in an appropriate solvent.
This two-step approach allows for the purification of the intermediate chloride salt, which helps in obtaining a final tetrafluoroborate product of high purity.
Caption: Overall workflow for the synthesis of 1,3-diisopropylimidazolium tetrafluoroborate.
Detailed Experimental Protocol
PART A: Synthesis of 1,3-Diisopropylimidazolium Chloride ([iPr₂Im]Cl)
This precursor synthesis is based on the direct reaction of 1,3-diisopropylimidazole with hydrochloric acid.[3]
Materials and Reagents:
-
1,3-Diisopropylimidazole (≥98%)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,3-diisopropylimidazole (e.g., 10.0 g) in diethyl ether (100 mL).
-
Cool the flask in an ice bath with gentle stirring.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution. The chloride salt will precipitate as a white solid.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether (3 x 30 mL) to remove any unreacted starting material.
-
Dry the resulting white powder, 1,3-diisopropylimidazolium chloride, under high vacuum to a constant weight. The product is typically used in the next step without further purification.
Causality and Expertise: The use of diethyl ether as a solvent is strategic; the starting imidazole is soluble, while the resulting ionic chloride salt is not. This difference in solubility allows for the direct precipitation and easy isolation of the product. Performing the reaction at 0 °C controls the exothermicity of the acid-base neutralization.
PART B: Synthesis of 1,3-Diisopropylimidazolium Tetrafluoroborate ([iPr₂Im][BF₄])
This step employs an anion exchange reaction to replace the chloride with tetrafluoroborate.[4]
Materials and Reagents:
-
1,3-Diisopropylimidazolium chloride (from Part A)
-
Sodium tetrafluoroborate (NaBF₄, ≥98%)
-
Acetone (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Deionized water
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silver nitrate (AgNO₃) solution (for testing)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1,3-diisopropylimidazolium chloride (e.g., 10.0 g) and a slight molar excess (1.05 equivalents) of sodium tetrafluoroborate in acetone (150 mL) in a round-bottom flask.[6]
-
Stir the resulting suspension vigorously at room temperature for 24 hours. A fine white precipitate of sodium chloride (NaCl) will form.
-
Remove the precipitated NaCl by vacuum filtration.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the acetone.
-
Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic phase with deionized water (3 x 50 mL). This step is crucial for removing any remaining sodium salts (NaCl, NaBF₄).
-
Self-Validation: To ensure complete removal of the chloride precursor, add a few drops of silver nitrate solution to the final aqueous wash. The absence of a white precipitate (AgCl) confirms the completeness of the anion exchange and washing.[4]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the dichloromethane under reduced pressure on a rotary evaporator.
-
Dry the resulting product, a white to off-white solid, under high vacuum to yield pure 1,3-diisopropylimidazolium tetrafluoroborate.
Causality and Expertise: Acetone is chosen as the reaction solvent because it dissolves the imidazolium chloride and NaBF₄ to a sufficient extent to allow the reaction to proceed, while the byproduct, NaCl, is poorly soluble and precipitates, driving the equilibrium forward. The subsequent liquid-liquid extraction with dichloromethane and water is a classic purification technique to separate the desired ionic liquid (soluble in the organic phase) from inorganic salt impurities (soluble in the aqueous phase).
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₇BF₄N₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| Appearance | White to light yellow or brown powder/crystals | [1] |
| Melting Point | 62-90 °C (range varies with purity) | [1][7][8] |
| Typical Yield | >90% for anion exchange step | [5] |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation.
-
¹H NMR: Expect to see characteristic signals for the imidazolium ring protons and the isopropyl methine and methyl protons. The acidic proton at the C2 position of the imidazolium ring is particularly diagnostic.[9][10]
-
¹³C NMR: The spectrum will show distinct peaks for the carbons of the imidazolium ring and the isopropyl groups.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum will show characteristic vibrations for the C-H bonds of the alkyl groups and the C-N and C=C bonds within the imidazolium ring. A strong, broad band associated with the B-F stretching of the tetrafluoroborate anion is expected around 1000-1100 cm⁻¹.[4]
Caption: Workflow for the purification and characterization of the final product.
Safety and Handling Considerations
-
Tetrafluoroboric Acid and its Salts: Tetrafluoroborate compounds can be hazardous. Tetrafluoroboric acid is highly corrosive and toxic, causing severe skin burns and eye damage.[11][12][13] Always handle these chemicals in a well-ventilated chemical fume hood.[11][13]
-
Hydrolysis: The tetrafluoroborate anion is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under acidic conditions.[14][15] This hydrolysis can generate highly corrosive and toxic hydrogen fluoride (HF). Therefore, it is essential to store the final product in a dry environment and avoid exposure to moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][16]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: Tetrafluoroboric acid, ca 50% w/w aqueous solution.
- Synquest Labs. (2017). Safety Data Sheet: Tetrafluoroboric acid diethyl ether complex.
- de Kort, T. M., et al. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from an academic or research institution repository.
- ResearchGate. (n.d.). Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl).
- ECHEMI. (n.d.). Tetrafluoroboric acid SDS, 16872-11-0 Safety Data Sheets.
- FUJIFILM Wako Chemicals. (2024). Safety Data Sheet: Tetrafluoroboric Acid.
- ChemBK. (2024). 1,3-Diisopropylimidazolium chloride.
- Hadei, N., et al. (2005). Improved Preparation of 1,3-Bis(2,6-di-iso-propylphenyl)
- Thermo Fisher Scientific. (2009). Safety Data Sheet: Tetrafluoroboric acid, ca 50% w/w aqueous solution.
- Sigma-Aldrich. (n.d.). 1,3-Diisopropylimidazolium chloride 97%.
- Ikhile, M. I., Bala, M. D., & Nyamori, V. O. (2011). A greener method towards the synthesis of 1,3-diarylimidazolium tetrafluoroborates. South African Journal of Chemistry, 64, 101-104.
- Arduengo, A. J., Krafczyk, R., & Schmuter, R. (1999). Synthesis of an imidazolinium chloride via cyclisation of a diamine. Tetrahedron, 55(51), 14523-14534.
- ChemicalBook. (n.d.). 1,3-Diisopropylimidazolium tetrafluoroborate(286014-34-4) 1H NMR spectrum.
- Organ, M. G., et al. (n.d.). Supporting Information for: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals.
- Ikhile, M. I., Bala, M. D., & Nyamori, V. O. (2011). A Greener Method Towards the Synthesis of 1,3-Diarylimidazolium Tetrafluoroborates.
- ResearchGate. (n.d.). 2-(2,6-Diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate.
- The Royal Society of Chemistry. (n.d.). Supporting Information for a publication on imidazolium salts synthesis.
- Sigma-Aldrich. (n.d.). 1,3-Diisopropylimidazolium tetrafluoroborate 96%.
- Chem-Impex. (n.d.). 1,3-Diisopropylimidazolium tetrafluoroborate.
- Thermo Scientific Chemicals. (n.d.). 1,3-Diisopropylimidazolium chloride, 97+%.
- Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749.
- da Silva, F. M., et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development, 10(10), e393101018988.
- Sigma-Aldrich. (n.d.). 1,3-diisopropylimidazolium tetrafluoroborate.
- Sigma-Aldrich. (n.d.). 1,3-Diisopropylimidazolium tetrafluoroborate 96%.
- Arkivoc. (n.d.). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates.
- ResearchGate. (n.d.). An improved preparation of 1,3-dialkylimidazolium tetrafluoroborate ionic liquids using microwaves.
- Krackeler Scientific, Inc. (n.d.). 1,3-Diisopropylimidazolium tetrafluoroborate.
- ResearchGate. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids.
- Sigma-Aldrich. (n.d.). 1,3-Diisopropylimidazolium tetrafluoroborate 96%.
- Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed.
- Ding, Z., et al. (2011). An orally available small imidazolium salt ameliorates inflammation and fibrosis in a murine model of cholestasis.
- Sigma-Aldrich. (n.d.). 1,3-Diisopropylimidazolium tetrafluoroborate 96%.
- Sigma-Aldrich. (n.d.). 1,3-diisopropylimidazolium tetrafluoroborate.
- ResearchGate. (n.d.). 1H NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Diisopropylimidazolium chloride 97 139143-09-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rsdjournal.org [rsdjournal.org]
- 7. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,3-Diisopropylimidazolium tetrafluoroborate(286014-34-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.fi [fishersci.fi]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
